molecular formula C15H16F2N2O3S B5450653 N-benzyl-N'-(2,6-difluoro-3-methoxybenzyl)sulfamide

N-benzyl-N'-(2,6-difluoro-3-methoxybenzyl)sulfamide

Cat. No.: B5450653
M. Wt: 342.4 g/mol
InChI Key: FYSJDAFHTTWESS-UHFFFAOYSA-N
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Description

“N-benzyl-N’-(2,6-difluoro-3-methoxybenzyl)sulfamide” is a complex organic compound. It likely contains a sulfamide group (-SO2NH2), which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group . The compound also appears to have a benzyl group (C6H5CH2-) and a 2,6-difluoro-3-methoxybenzyl group, which is a benzyl group substituted with two fluorine atoms and one methoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the benzyl group, the 2,6-difluoro-3-methoxybenzyl group, and the sulfamide group . The exact methods would depend on the specific reactions and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the sulfamide, benzyl, and 2,6-difluoro-3-methoxybenzyl groups would significantly influence its structure .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo various chemical reactions. These could include reactions with acids, bases, and other organic compounds, as well as redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used . For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It could potentially cause skin and eye irritation, and it may be harmful if inhaled or swallowed .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

Properties

IUPAC Name

N-[(2,6-difluoro-3-methoxyphenyl)methylsulfamoyl]-1-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3S/c1-22-14-8-7-13(16)12(15(14)17)10-19-23(20,21)18-9-11-5-3-2-4-6-11/h2-8,18-19H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSJDAFHTTWESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CNS(=O)(=O)NCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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